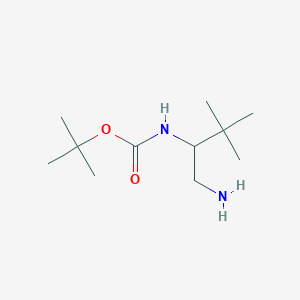
N-(Azocan-3-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azocan-3-yl)-2-methylpropanamide: is a chemical compound with the molecular formula C10H20N2O It is a member of the azocane family, which is characterized by the presence of an eight-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)-2-methylpropanamide typically involves the reaction of azocane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: N-(Azocan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed:
Oxidation: Amides, Carboxylic acids
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
N-(Azocan-3-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-(Azocan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to the active site of the enzyme, altering its conformation, and affecting its catalytic activity .
Comparison with Similar Compounds
- N-(Azocan-3-yl)propanamide
- N-(Azocan-3-yl)-2,2-dimethylpropanamide
- N-(Azocan-3-yl)-3-methylbutanamide
Comparison: N-(Azocan-3-yl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide group, which imparts distinct chemical and physical properties. Compared to N-(Azocan-3-yl)propanamide, the 2-methyl group increases the compound’s steric hindrance, potentially affecting its reactivity and interaction with molecular targets. Similarly, N-(Azocan-3-yl)-2,2-dimethylpropanamide and N-(Azocan-3-yl)-3-methylbutanamide have different substituents that influence their chemical behavior and applications .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(azocan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-10-6-4-3-5-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
BXXVMGNMWXRGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B15258147.png)
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15258156.png)
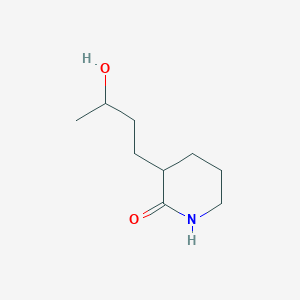
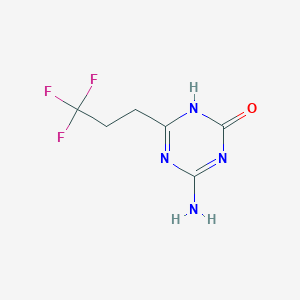
![3-[2-(Benzyloxy)ethyl]-3-(bromomethyl)oxolane](/img/structure/B15258173.png)
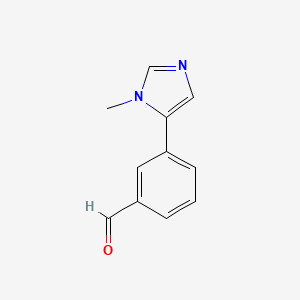

![2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide](/img/structure/B15258195.png)
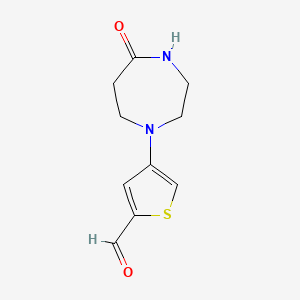
![4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B15258231.png)
![2-chloro-N-{5-[(dimethylamino)sulfonyl]-2,3-dimethylphenyl}acetamide](/img/structure/B15258238.png)
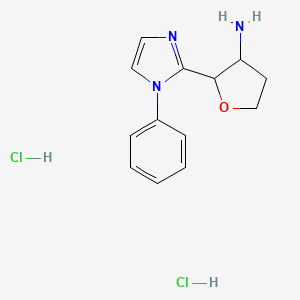
![Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15258248.png)
